molecular formula C20H22N2O3 B3487415 4-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide

4-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B3487415
M. Wt: 338.4 g/mol
InChI Key: LSWFJLRFWGXDIY-UHFFFAOYSA-N
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Description

4-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide typically involves a multi-step process. One common method includes the acylation of 4-methoxybenzoic acid with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is often purified using recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-10-8-15(9-11-18)19(23)21-17-7-5-6-16(14-17)20(24)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWFJLRFWGXDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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